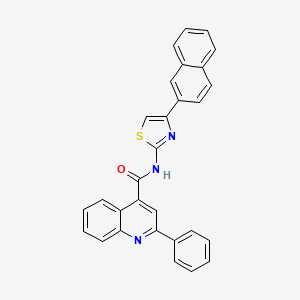
2-(2,4-dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, commonly known as DMTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTA is a member of the acetamide family and is classified as a herbicide.
Aplicaciones Científicas De Investigación
Receptor Affinity and Antinociceptive Effects
The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a structural analog of the queried compound, has demonstrated significant σ1 receptor affinity and selectivity, with potential implications for pain management. This compound's high σ1 receptor affinity and selectivity suggest potential utility in treating inflammatory pain, supported by in vivo tests demonstrating antinociceptive effects through both local peripheral and intrathecal administration. These findings underscore the compound's potential for developing new analgesic agents with targeted receptor activity (Navarrete-Vázquez et al., 2016).
Antifungal Activity
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, sharing the morpholine ring structure with the queried compound, have been identified as promising antifungal agents against Candida and Aspergillus species. These derivatives exhibit broad-spectrum antifungal activities, including against molds and dermatophytes. The modification of the morpholin-2-one core with a gem-dimethyl led to enhanced plasmatic stability while retaining antifungal efficacy, highlighting the potential for developing new antifungal medications based on structural optimizations (Bardiot et al., 2015).
Herbicide Metabolism and Detoxification
The metabolism of acetochlor, a herbicide with structural similarities to the compound , in plant seedlings has been studied to understand mechanisms underlying selective phytotoxicity. This research has shown that acetochlor is initially metabolized to thioether conjugates in both tolerant and susceptible species, with glutathione conjugation playing a significant role in this process. Tolerant species exhibit more efficient detoxification pathways, suggesting a metabolic basis for their resistance. Such insights are crucial for the design of safer and more effective herbicidal compounds with minimized environmental impact (Breaux, 1987).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c19-14-1-2-17(15(20)9-14)25-11-18(23)21-10-16(13-3-8-26-12-13)22-4-6-24-7-5-22/h1-3,8-9,12,16H,4-7,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLKIDNEFWAMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2425918.png)
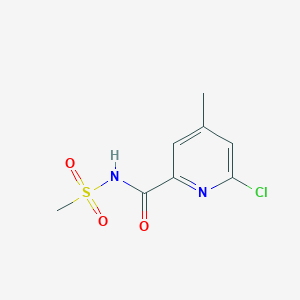
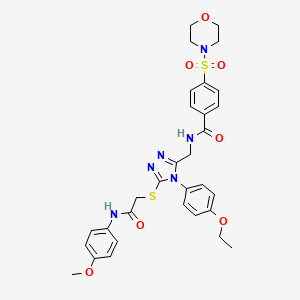
![1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2425921.png)
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide](/img/structure/B2425922.png)
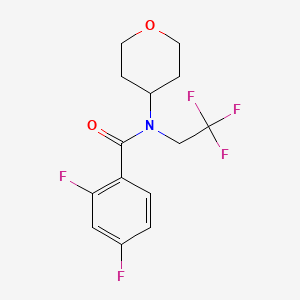
![4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide](/img/structure/B2425924.png)
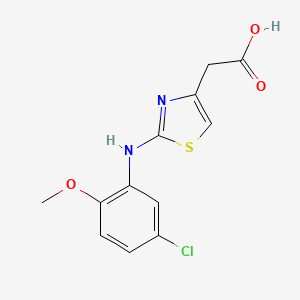
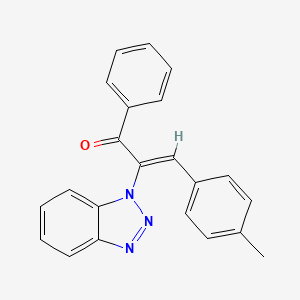
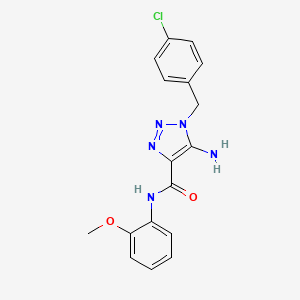
![9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2425930.png)
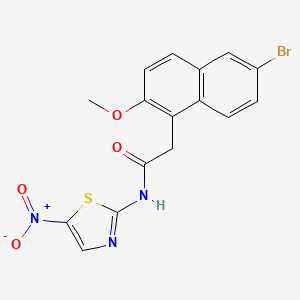
![3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2425936.png)
